molecular formula C7H7ClO3S B2761955 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride CAS No. 926219-97-8

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B2761955
CAS No.: 926219-97-8
M. Wt: 206.64
InChI Key: XZKHPHOPDHZLLU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S and a molecular weight of 206.65 g/mol . It is a derivative of benzene, featuring a hydroxyl group at the second position, a methyl group at the fifth position, and a sulfonyl chloride group at the first position. This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-5-methylbenzene (also known as 2-Hydroxy-5-methylphenol or 5-Methylresorcinol) followed by chlorination. The general steps are as follows:

    Sulfonation: 2-Hydroxy-5-methylbenzene is treated with sulfuric acid (H2SO4) to introduce the sulfonic acid group (-SO3H) at the para position relative to the hydroxyl group.

    Chlorination: The resulting sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) to convert the sulfonic acid group into a sulfonyl chloride group (-SO2Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Controlled addition of sulfuric acid to 2-Hydroxy-5-methylbenzene under cooling to manage the exothermic nature of the reaction.
  • Subsequent chlorination using thionyl chloride in the presence of a catalyst to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 2-Hydroxy-5-methylbenzene-1-sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under mild heating.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used, and the reaction is usually conducted at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis or reduction.

Scientific Research Applications

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Bioconjugation: The compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then react with nucleophilic sites on the biomolecules.

    Material Science: It is employed in the preparation of functionalized polymers and resins.

    Analytical Chemistry: The compound is used in the derivatization of analytes to enhance their detection and quantification in chromatographic and spectroscopic methods.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to yield the final product. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzene-1-sulfonyl chloride: Lacks the methyl group at the fifth position.

    4-Hydroxy-3-methylbenzene-1-sulfonyl chloride: The hydroxyl and methyl groups are positioned differently on the benzene ring.

    2-Hydroxy-5-nitrobenzene-1-sulfonyl chloride: Contains a nitro group instead of a methyl group.

Uniqueness

2-Hydroxy-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The specific positioning of these groups can also affect the compound’s physical properties and its applications in various fields.

Properties

IUPAC Name

2-hydroxy-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKHPHOPDHZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926219-97-8
Record name 2-hydroxy-5-methylbenzene-1-sulfonyl chloride
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